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The homologous histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP) are

critical transcriptional co-activators involved in a myriad of cellular processes, including cell

growth, differentiation, and apoptosis. Their catalytic activity, which involves the transfer of an

acetyl group from acetyl-CoA to lysine residues on histone and non-histone proteins, plays a

pivotal role in regulating gene expression. Dysregulation of p300/CBP activity has been

implicated in various diseases, most notably cancer, making them attractive therapeutic targets.

A-485 is a potent and selective catalytic inhibitor of p300/CBP. This guide provides an objective

comparison of A-485 with other p300/CBP inhibitors, supported by experimental data, to aid

researchers in selecting the appropriate tool for their studies.

Data Presentation: A-485 in Comparison
A-485 stands out for its high potency and selectivity as a catalytic inhibitor of p300/CBP. Unlike

bromodomain inhibitors that target the acetyl-lysine binding pocket, A-485 directly inhibits the

enzyme's catalytic HAT domain by competing with acetyl-CoA.[1] This mechanism of action

leads to a global reduction in histone acetylation, particularly at H3K27, a key mark of active

enhancers.

Here, we compare the biochemical and cellular activities of A-485 with other notable p300/CBP

inhibitors.

Table 1: Comparison of p300/CBP Catalytic Inhibitors
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Compound Target Domain p300 IC50 (nM) CBP IC50 (nM)
Selectivity
Profile

A-485 Catalytic HAT 9.8[2][3][4] 2.6[2][3][4]

>1000-fold

selective over

other HATs[3]

C646 Catalytic HAT
400 (Kᵢ)[5][6][7]

[8]

Not widely

reported

Selective for

p300/CBP over

other HATs

Table 2: Comparison of Cellular Activity of p300/CBP Inhibitors

Compound Target Domain Cell Line
Cellular Potency
(IC50/GI50)

A-485 Catalytic HAT 22Rv1 (Prostate) 96 nM[9]

C646 Catalytic HAT
Pancreatic Cancer

Cells

~20-30 µM (effective

concentration)[10]

CCS1477 (Inobrodib) Bromodomain 22Rv1 (Prostate) 96 nM[9]

VCaP (Prostate) 49 nM[9][11]

OPM-2 (Multiple

Myeloma)
5 nM

FT-7051 Bromodomain AR+ Breast Cancer
100 nM (10-day

exposure)[12]

In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of A-485. In

a castration-resistant prostate cancer (CRPC) patient-derived xenograft model (LuCaP-77),

twice-daily intraperitoneal injections of A-485 resulted in a 54% tumor growth inhibition after 21

days.[1] Another study using a 22Rv1 prostate cancer xenograft model also showed significant

anti-tumor activity.[13]
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For comparison, the bromodomain inhibitor CCS1477 has also shown potent in vivo activity. In

a 22Rv1 xenograft model, oral dosing of CCS1477 led to complete tumor growth inhibition over

28 days.[9] Similarly, C646 has been shown to inhibit tumor growth in a pancreatic cancer

xenograft mouse model.[10][14]

Experimental Protocols
Histone Acetyltransferase (HAT) Assay (Time-Resolved
Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is commonly used to measure the in vitro potency of p300/CBP inhibitors.

Principle: The assay measures the transfer of acetyl groups from acetyl-CoA to a biotinylated

histone peptide substrate. The acetylated product is then recognized by a specific antibody

conjugated to a fluorescent donor (e.g., Europium), and the biotinylated peptide is captured by

streptavidin conjugated to a fluorescent acceptor (e.g., ULight™). When in close proximity,

excitation of the donor leads to energy transfer to the acceptor, resulting in a FRET signal that

is proportional to the amount of acetylated product.

General Protocol:

Reagent Preparation: Prepare assay buffer, recombinant p300 or CBP enzyme, biotinylated

histone H3 peptide, acetyl-CoA, and the test compound at various concentrations.

Enzyme Reaction: In a microplate, incubate the enzyme with the test compound for a

defined period.

Initiation: Add the histone peptide and acetyl-CoA to initiate the HAT reaction. Incubate at

room temperature.

Detection: Stop the reaction and add the detection reagents (e.g., Eu-labeled anti-acetylated

lysine antibody and streptavidin-ULight™).

Measurement: After incubation, read the plate on a TR-FRET-compatible reader, measuring

the emission at both the donor and acceptor wavelengths. The ratio of acceptor to donor

emission is calculated to determine the degree of inhibition.
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TR-FRET HAT Assay Workflow
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Caption: Workflow of a TR-FRET based HAT assay for inhibitor screening.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq) for H3K27ac
ChIP-seq is a powerful technique to assess the genome-wide effects of p300/CBP inhibitors on

histone acetylation.

Principle: Cells are treated with the inhibitor, and then chromatin is cross-linked, sheared, and

immunoprecipitated with an antibody specific for H3K27ac. The enriched DNA is then

sequenced to identify the genomic regions where this acetylation mark is present.

General Protocol:

Cell Treatment and Cross-linking: Treat cells with the p300/CBP inhibitor or vehicle control.

Cross-link proteins to DNA using formaldehyde.

Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA

fragments of a desired size range (e.g., 200-500 bp).
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Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27ac antibody

overnight. Use protein A/G beads to pull down the antibody-chromatin complexes.

Washing and Elution: Wash the beads to remove non-specific binding and elute the

chromatin.

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and

purify the DNA.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.

Data Analysis: Align the sequencing reads to a reference genome and perform peak calling

to identify regions enriched for H3K27ac.
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ChIP-seq Workflow for H3K27ac
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Caption: Key steps in a ChIP-seq experiment to profile H3K27ac.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b605051?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Mechanism of Action
p300/CBP are master regulators of transcription and are involved in numerous signaling

pathways critical for cancer development and progression. A-485, by inhibiting the catalytic

activity of p300/CBP, can modulate these pathways.

Androgen Receptor (AR) Signaling in Prostate Cancer
In prostate cancer, the androgen receptor is a key driver of tumor growth. p300/CBP act as co-

activators for AR, and their HAT activity is crucial for the transcription of AR target genes. A-485
has been shown to inhibit the AR transcriptional program in both androgen-sensitive and

castration-resistant prostate cancer models.[1]
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Caption: Inhibition of AR signaling by A-485 in prostate cancer.
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Wnt/β-catenin and p53 Signaling
p300/CBP also play crucial roles in other key cancer-related pathways. They act as co-

activators for β-catenin in the Wnt signaling pathway, promoting the transcription of genes

involved in cell proliferation. Conversely, they can also acetylate and stabilize the tumor

suppressor p53, promoting apoptosis and cell cycle arrest. The net effect of p300/CBP

inhibition on these pathways can be context-dependent.

Conclusion
A-485 is a highly potent and selective catalytic inhibitor of p300/CBP, demonstrating significant

promise in preclinical cancer models. Its distinct mechanism of action, targeting the HAT

domain, differentiates it from the more numerous bromodomain inhibitors. The comparative

data presented in this guide highlights the superior in vitro potency of A-485 over older catalytic

inhibitors like C646. While bromodomain inhibitors also show potent cellular and in vivo activity,

the direct inhibition of catalytic function by A-485 offers a distinct tool for studying the

consequences of blocking p300/CBP's acetyltransferase activity. The choice between a

catalytic and a bromodomain inhibitor will depend on the specific research question and the

desired mode of intervention in p300/CBP function. This guide provides a foundational dataset

to inform such decisions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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